N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques. For instance, IR, 1H and 13C-NMR, MS spectra and HRMS spectral data can be used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide, as part of thiazole derivatives, has shown promise in antimicrobial activities. This compound, along with similar derivatives, has been effective against Gram-positive bacteria such as S. aureus and B. subtilis, as well as Gram-negative bacteria like E. coli and P. aeruginosa (Mhaske et al., 2011). Additionally, certain benzimidazole–thiazole derivatives have demonstrated antifungal activity, highlighting the potential of these compounds in addressing a range of microbial threats (Brahmeshwari & Gullapelli, 2014).
Anticancer Properties
The thiazole and benzimidazole moieties of this compound have shown significant promise in anticancer research. Some derivatives have been noted for their potent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Moreover, studies have found that certain benzimidazole–thiazole derivatives can act as effective anticancer agents, demonstrating promising results against liver and neural cancer cell lines (Nofal et al., 2014).
Dye and Material Applications
These compounds have also found applications in material science, particularly in the synthesis of heteroaryl azo dyes. These dyes have been used for coloring polyester and nylon fabrics, exhibiting various shades and demonstrating good fastness properties (Panchal & Chaudhari, 2016). This indicates the versatility of this compound derivatives in various industrial applications.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that lead to their various biological activities .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(18-22-13-8-4-5-9-15(13)24-18)20-11-16-19-10-14(21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGWQBSQZABRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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